molecular formula C35H31N5O6 B11423698 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11423698
M. Wt: 617.6 g/mol
InChI Key: LRFNWTDTJZCQPI-UHFFFAOYSA-N
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Description

3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that features multiple functional groups, including piperazine, furan, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole and furan-2-carbonyl chloride, followed by their coupling with piperazine derivatives. The final step often involves cyclization to form the isoxazole ring under specific reaction conditions, such as the use of strong acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.

    Reduction: Reduction reactions may target the isoxazole ring or the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible bioactivity.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure is reminiscent of known drug scaffolds, indicating potential therapeutic uses.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex aromatic structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one: A similar compound with slight variations in the functional groups.

    Other Piperazine Derivatives: Compounds with piperazine rings and various substituents.

    Isoxazole Derivatives: Compounds featuring the isoxazole ring with different substituents.

Uniqueness

The uniqueness of 3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C35H31N5O6

Molecular Weight

617.6 g/mol

IUPAC Name

12-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-10-[4-(furan-2-carbonyl)piperazin-1-yl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C35H31N5O6/c41-33-23-4-1-2-5-24(23)34-31-30(33)25(38-13-15-40(16-14-38)35(42)28-6-3-17-43-28)19-26(32(31)36-46-34)39-11-9-37(10-12-39)20-22-7-8-27-29(18-22)45-21-44-27/h1-8,17-19H,9-16,20-21H2

InChI Key

LRFNWTDTJZCQPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC(=C5C6=C(C7=CC=CC=C7C5=O)ON=C46)N8CCN(CC8)C(=O)C9=CC=CO9

Origin of Product

United States

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